Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, ethyl, and methyl groups
Mechanism of Action
Target of Action
4-Hydroxy-2-quinolones have shown diverse biological and pharmaceutical activities , suggesting they interact with multiple targets in the body.
Mode of Action
4-hydroxy-2-quinolones generally exert their effects by interacting with their targets and causing changes in cellular processes .
Biochemical Pathways
4-hydroxy-2-quinolones can affect various biochemical pathways due to their diverse biological activities .
Result of Action
4-hydroxy-2-quinolones can have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Factors such as temperature, ph, and presence of other molecules can potentially influence the action of 4-hydroxy-2-quinolones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,8-trimethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation: 4-oxo-2,6,8-trimethylquinoline-3-carboxylate.
Reduction: 4-hydroxy-2,6,8-trimethylquinoline.
Substitution: 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Lacks the ethyl and additional methyl groups, which may affect its biological activity and chemical reactivity.
2,6-dimethylquinoline: Lacks the hydroxy and carboxylate groups, resulting in different chemical properties and applications.
8-hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,6,8-trimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-19-15(18)12-10(4)16-13-9(3)6-8(2)7-11(13)14(12)17/h6-7H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAFEOWAKIMFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C=C(C=C2C1=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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